molecular formula C10H8F2O B1447885 3-(2,2-Difluoroethoxy)phenylacetylene CAS No. 1823585-57-4

3-(2,2-Difluoroethoxy)phenylacetylene

Cat. No.: B1447885
CAS No.: 1823585-57-4
M. Wt: 182.17 g/mol
InChI Key: RUCDOAAGFXJPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluoroethoxy)phenylacetylene is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with an acetylene group and a difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)phenylacetylene typically involves the reaction of phenylacetylene with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the difluoroethanol attacks the acetylene group on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)phenylacetylene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

  • Substitution: Substitution reactions can occur at the acetylene or difluoroethoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Phenylacetic acid derivatives.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various derivatives based on the substituents used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)phenylacetylene has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,2-Difluoroethoxy)phenylacetylene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-(2,2-Difluoroethoxy)propanoic acid

  • 3-(2,2-Difluoroethoxy)benzonitrile

  • 3-(2,2-Difluoroethoxy)benzyl alcohol

Uniqueness: 3-(2,2-Difluoroethoxy)phenylacetylene is unique due to its specific structural features, which include the presence of both a phenyl ring and an acetylene group

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-3-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h1,3-6,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCDOAAGFXJPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2-Difluoroethoxy)phenylacetylene
Reactant of Route 2
Reactant of Route 2
3-(2,2-Difluoroethoxy)phenylacetylene
Reactant of Route 3
Reactant of Route 3
3-(2,2-Difluoroethoxy)phenylacetylene
Reactant of Route 4
Reactant of Route 4
3-(2,2-Difluoroethoxy)phenylacetylene
Reactant of Route 5
Reactant of Route 5
3-(2,2-Difluoroethoxy)phenylacetylene
Reactant of Route 6
Reactant of Route 6
3-(2,2-Difluoroethoxy)phenylacetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.